

Calibrating Radiation Survey Meters with Isotrak™ Sources: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isotrac*

Cat. No.: *B13740967*

[Get Quote](#)

Introduction

Accurate measurement of ionizing radiation is paramount for ensuring safety and experimental integrity in research, clinical, and industrial settings. Radiation survey meters are essential instruments for detecting and quantifying radiation levels. To ensure their accuracy, periodic calibration against a known radioactive source is a regulatory and scientific necessity.^{[1][2]} This document provides a detailed application note and a standardized protocol for the calibration of radiation survey meters using Isotrak™ calibration sources. Isotrak™ sources, provided by Eckert & Ziegler, are high-quality radioactive reference sources designed for the precise calibration and checking of radiation measurement instruments.^[3] This protocol is intended for use by researchers, scientists, and drug development professionals to ensure their radiation detection equipment provides reliable and accurate readings.

Principles of Survey Meter Calibration

The fundamental principle of survey meter calibration is to compare the instrument's reading to a known radiation field. By exposing the survey meter to a source with a certified activity and a well-defined energy spectrum, a calibration factor can be determined and, if necessary, the instrument can be adjusted. An acceptable calibration is generally considered to be when the instrument's reading is within $\pm 20\%$ of the expected dose rate. It is recommended to perform calibrations at least annually and after any instrument servicing.^[2]

Isotrak™ Calibration Sources

Isotrak™ offers a range of alpha, beta, and gamma-emitting sources suitable for calibrating various types of radiation survey meters.^[3] These sources are traceable to national standards laboratories such as the Physikalisch-Technische Bundesanstalt (PTB) in Germany, the National Physical Laboratory (NPL) in the UK, and the National Institute of Standards and Technology (NIST) in the USA.^[4] For the calibration of gamma survey meters, radionuclides such as Cesium-137 (Cs-137) and Cobalt-60 (Co-60) are commonly used due to their distinct and well-characterized gamma energies.^[5] Beta-emitting sources like Strontium-90 (Sr-90) and alpha emitters like Americium-241 (Am-241) are used for calibrating instruments designed to detect these types of radiation.

Common Isotrak™ Sources for Survey Meter Calibration

The following table summarizes the characteristics of common Isotrak™ sources used for survey meter calibration.

Radionuclide	Product Code (Example)	Nominal Activity	Primary Emission(s)	Half-life
Americium-241	AMRB8151	74 kBq	Alpha	432.2 years ^[6]
Strontium-90	-	74 kBq	Beta	28.8 years ^[6]
Cesium-137	CDRB18308 / CDRB8151	370 kBq / 74 kBq ^[7]	Gamma (0.662 MeV)	30.0 years ^[8]
Cobalt-60	CKRB8151	74 kBq	Gamma (1.17 & 1.33 MeV)	5.27 years

Experimental Protocol: Gamma Survey Meter Calibration with Isotrak™ Cs-137 Source

This protocol outlines the step-by-step procedure for calibrating a gamma-sensitive radiation survey meter using a Cs-137 Isotrak™ source.

Pre-Calibration Checks

Before commencing the calibration procedure, the following checks must be performed:

- **Battery Check:** Ensure the survey meter has sufficient battery power to complete the calibration.
- **Physical Inspection:** Inspect the instrument for any physical damage.
- **Zero Adjustment:** In a low-background area, ensure the meter reads zero or background levels.
- **Source Check:** Verify the integrity and certification of the Isotrak™ calibration source. Note the source's activity and the date of certification.

Calibration Procedure

- **Establish a Controlled Area:** Designate a clean, uncontaminated area for the calibration. The setup should be at least 1 meter away from walls, floors, and ceilings to minimize radiation scatter.
- **Background Radiation Measurement:** Measure and record the background radiation level at the calibration location. This will be subtracted from the readings taken with the source.
- **Source and Meter Placement:**
 - Securely place the Isotrak™ Cs-137 source in a fixed position.
 - Position the survey meter at a defined distance from the source. The distance should be sufficient to treat the source as a point source. A common starting distance is 1 meter.
- **Calculate the Expected Dose Rate:** The expected dose rate at a given distance can be estimated using the following formula for gamma-emitting point sources:

$$\text{Dose Rate (R/hr)} = (6 * C * E * f) / r^2 [9]$$

Where:

- C = Activity in Curies

- E = Photon energy in MeV
- f = Photon yield (decimal fraction)
- r = Distance from the source in feet[9]

Note: Ensure consistent units are used for calculations. The activity of Isotrak™ sources is typically provided in Becquerels (Bq) and will need to be converted to Curies (Ci) for this formula (1 Ci = 3.7×10^{10} Bq).

- Acquire and Record Measurements:

- Turn on the survey meter and allow it to stabilize.
- Record the reading on the survey meter.
- Repeat the measurement at different distances to check the linearity of the instrument's response. It is recommended to check at least two points on each scale.[10]

- Data Analysis:

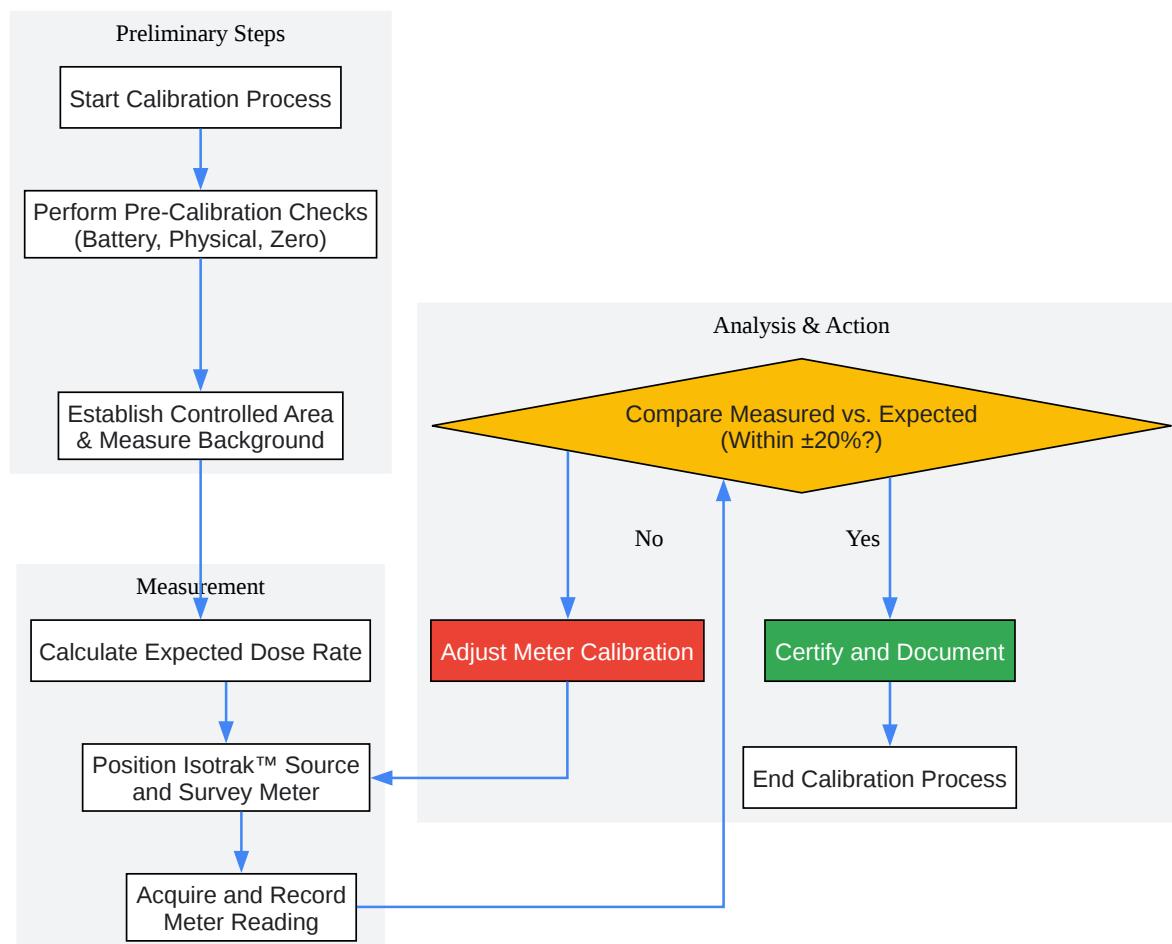
- Subtract the background radiation reading from the measured dose rate.
- Compare the corrected measured dose rate with the calculated expected dose rate.
- The instrument reading should be within $\pm 20\%$ of the calculated value.

- Calibration Adjustment and Certification:

- If the readings are outside the acceptable range, adjust the instrument's calibration potentiometer according to the manufacturer's instructions.
- Repeat the measurements after adjustment.
- Once the instrument is reading within the acceptable tolerance, attach a calibration sticker to the survey meter indicating the date of calibration, the next calibration due date, and the identity of the person who performed the calibration.

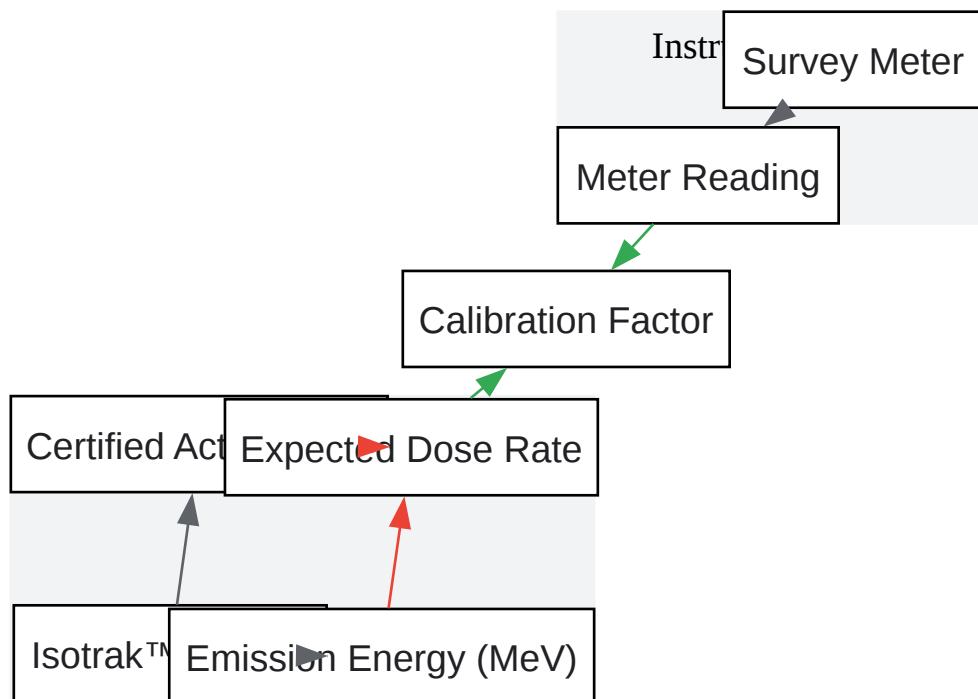
- Record Keeping: Maintain a detailed record of the calibration, including the survey meter's make, model, and serial number, the Isotrak™ source details, the measurements taken, and the calibration results.

Expected Dose Rates for a 370 kBq (10 µCi) Cs-137 Isotrak™ Source


The following table provides the calculated expected dose rates at various distances from a typical 370 kBq (10 µCi) Cs-137 Isotrak™ source.

Distance (cm)	Distance (feet)	Expected Dose Rate (mR/hr)
30.5	1	0.33
50	1.64	0.12
100	3.28	0.03

Calculations are based on the formula provided in section 4.2, with $C = 10 \mu\text{Ci}$, $E = 0.662 \text{ MeV}$, and $f = 0.85$.


Visualizations

Logical Workflow for Survey Meter Calibration

[Click to download full resolution via product page](#)

Caption: A flowchart of the survey meter calibration process.

Relationship between Key Calibration Entities

[Click to download full resolution via product page](#)

Caption: Key entities in the calibration process.

Conclusion

Regular and careful calibration of radiation survey meters is a critical component of a comprehensive radiation safety program. The use of certified Isotrak™ sources provides a reliable and traceable method for ensuring that these instruments perform accurately. By following the detailed protocol outlined in this document, researchers, scientists, and drug development professionals can be confident in the integrity of their radiation measurements, thereby ensuring a safe working environment and the validity of their experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. hhs.iowa.gov [hhs.iowa.gov]
- 3. EZAG Holding | Isotrap Calibration Sources - EZAG Holding [ezag.com]
- 4. EZAG Holding | Gamma Sources - EZAG Holding [ezag.com]
- 5. Gamma Calibration Sources – Maximus Energy [maximus.energy]
- 6. BRECKLAND SCIENTIFIC — Isotrap Radioactive Sources [breckland-scientific-supplies-ltd.helpjuice.com]
- 7. gammadata.se [gammadata.se]
- 8. Isotrap Cs-137 Demo Source | School Science Equipment | brecklandsientific.co.uk [brecklandsientific.co.uk]
- 9. Calculating Exposure Rates | S.E. International, Inc. | Article [seintl.com]
- 10. nrc.gov [nrc.gov]
- To cite this document: BenchChem. [Calibrating Radiation Survey Meters with Isotrap™ Sources: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13740967#calibrating-radiation-survey-meters-with-isotrap-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com